molecular formula C9H9BrClFO B8027085 1-Bromo-5-chloro-2-fluoro-3-(propan-2-yloxy)benzene

1-Bromo-5-chloro-2-fluoro-3-(propan-2-yloxy)benzene

Cat. No.: B8027085
M. Wt: 267.52 g/mol
InChI Key: QWNFHRJWPRKLHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-5-chloro-2-fluoro-3-(propan-2-yloxy)benzene is an aromatic compound with the molecular formula C9H9BrClFO. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring, along with a propan-2-yloxy group. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-5-chloro-2-fluoro-3-(propan-2-yloxy)benzene typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5-chloro-2-fluoro-3-(propan-2-yloxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce various substituted benzene derivatives.

Scientific Research Applications

1-Bromo-5-chloro-2-fluoro-3-(propan-2-yloxy)benzene is used in several scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: In the development of bioactive compounds and studying their interactions with biological targets.

    Medicine: Potential use in the synthesis of pharmaceutical compounds with therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-5-chloro-2-fluoro-3-(propan-2-yloxy)benzene involves its interaction with various molecular targets through electrophilic aromatic substitution reactions. The presence of multiple halogen atoms and the propan-2-yloxy group can influence its reactivity and interaction with other molecules. The exact pathways and molecular targets depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-chloro-5-fluorobenzene: Similar structure but lacks the propan-2-yloxy group.

    1-Bromo-2-chloro-4-fluorobenzene: Different positioning of halogen atoms on the benzene ring.

    1-Bromo-4-chloro-2-fluorobenzene: Another isomer with different halogen positioning.

Uniqueness

1-Bromo-5-chloro-2-fluoro-3-(propan-2-yloxy)benzene is unique due to the presence of the propan-2-yloxy group, which can significantly alter its chemical properties and reactivity compared to other halogenated benzene derivatives. This makes it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

1-bromo-5-chloro-2-fluoro-3-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClFO/c1-5(2)13-8-4-6(11)3-7(10)9(8)12/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNFHRJWPRKLHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=CC(=C1)Cl)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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